2(9H)-Acridinone, 1,3-dichloro-9,9-dimethyl-7-(phosphonooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-9,9-dimethyl-7-(phosphonooxy)-2(9H)-acridinone is a synthetic organic compound that belongs to the acridinone family Acridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-9,9-dimethyl-7-(phosphonooxy)-2(9H)-acridinone typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,9-dimethylacridinone and chlorinating agents.
Phosphorylation: The phosphonooxy group can be introduced using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Reaction Optimization: Adjusting reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-9,9-dimethyl-7-(phosphonooxy)-2(9H)-acridinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of chlorine atoms with amines can lead to the formation of amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-9,9-dimethyl-7-(phosphonooxy)-2(9H)-acridinone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-9,9-dimethylacridinone: Lacks the phosphonooxy group but shares the core acridinone structure.
9,9-Dimethyl-7-(phosphonooxy)-2(9H)-acridinone: Similar but without the chlorine atoms at positions 1 and 3.
Uniqueness
1,3-Dichloro-9,9-dimethyl-7-(phosphonooxy)-2(9H)-acridinone is unique due to the presence of both chlorine atoms and the phosphonooxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
301521-89-1 |
---|---|
Molecular Formula |
C15H12Cl2NO5P |
Molecular Weight |
388.1 g/mol |
IUPAC Name |
(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C15H12Cl2NO5P/c1-15(2)8-5-7(23-24(20,21)22)3-4-10(8)18-11-6-9(16)14(19)13(17)12(11)15/h3-6H,1-2H3,(H2,20,21,22) |
InChI Key |
AMUDWMBPHNGSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OP(=O)(O)O)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.